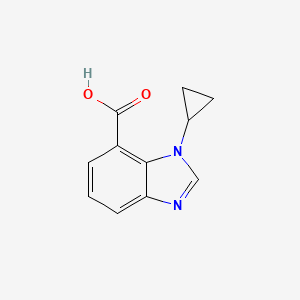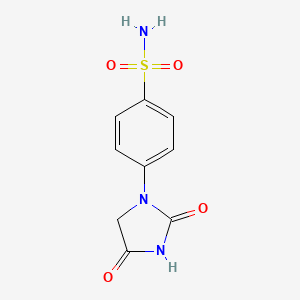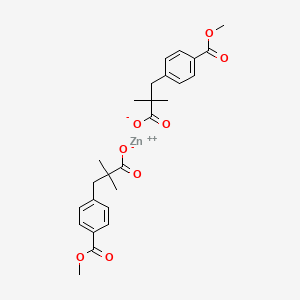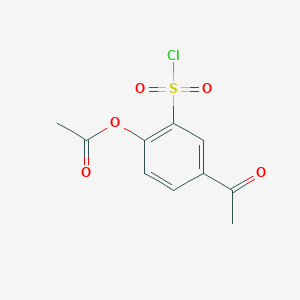
4-Acetyl-2-(chlorosulfonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-(chlorosulfonyl)phenyl acetate is an organic compound with the molecular formula C10H9ClO5S It is a derivative of phenyl acetate, where the phenyl ring is substituted with acetyl and chlorosulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(chlorosulfonyl)phenyl acetate typically involves the acetylation of 4-(chlorosulfonyl)phenol followed by esterification. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the presence of a base such as pyridine to neutralize the generated acid. The esterification step can be carried out using an alcohol, typically methanol or ethanol, in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-2-(chlorosulfonyl)phenyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamide and Sulfonate Derivatives: Formed from substitution reactions.
Phenol and Acetic Acid Derivatives: Resulting from hydrolysis.
Sulfonic and Sulfinic Acids: Products of oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-(chlorosulfonyl)phenyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs, particularly those targeting sulfonamide-sensitive pathways.
Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2-(chlorosulfonyl)phenyl acetate involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Acetate: Lacks the chlorosulfonyl and acetyl groups, making it less reactive.
4-(Chlorosulfonyl)phenyl Acetate: Similar structure but without the acetyl group, leading to different reactivity and applications.
4-Acetylphenyl Acetate: Lacks the chlorosulfonyl group, resulting in different chemical behavior.
Uniqueness
4-Acetyl-2-(chlorosulfonyl)phenyl acetate is unique due to the presence of both acetyl and chlorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H9ClO5S |
|---|---|
Molekulargewicht |
276.69 g/mol |
IUPAC-Name |
(4-acetyl-2-chlorosulfonylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO5S/c1-6(12)8-3-4-9(16-7(2)13)10(5-8)17(11,14)15/h3-5H,1-2H3 |
InChI-Schlüssel |
UTBYBEBKCHWYFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



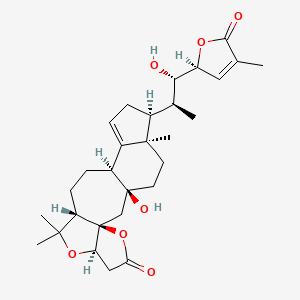
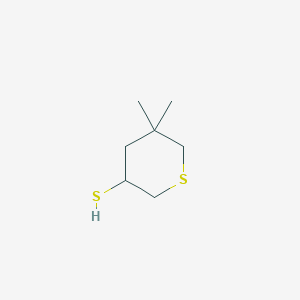
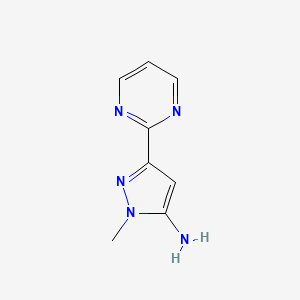

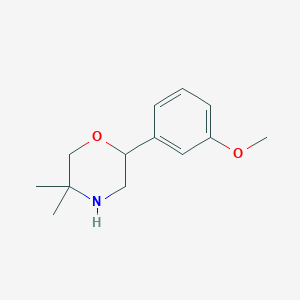
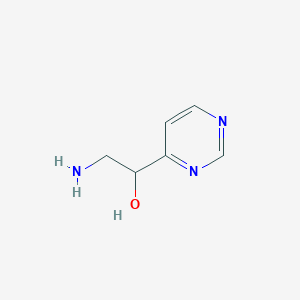


![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)
